molecular formula C13H21NO3 B14382303 Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 89732-46-7

Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B14382303
CAS No.: 89732-46-7
M. Wt: 239.31 g/mol
InChI Key: MHUCBHZKTQSINT-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate often involves complex multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method can be more complex and expensive .

Industrial Production Methods

Industrial production of spirocyclic compounds can be challenging due to the complexity of the synthetic routes. advancements in catalytic processes and optimization of reaction conditions have made it possible to produce these compounds on a larger scale. The use of continuous flow reactors and automated synthesis platforms are some of the methods employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted spirocyclic derivatives .

Scientific Research Applications

Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate stands out due to its specific inhibitory action on the MmpL3 protein, making it a promising candidate for the development of new antituberculosis drugs. Its unique spirocyclic structure also imparts distinct chemical properties that are not commonly found in other similar compounds .

Properties

CAS No.

89732-46-7

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-2-17-12(16)14-10-6-7-11(15)13(14)8-4-3-5-9-13/h2-10H2,1H3

InChI Key

MHUCBHZKTQSINT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(=O)C12CCCCC2

Origin of Product

United States

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